molecular formula C6H6N2O2 B043637 4-Nitroaniline-15N2 CAS No. 119516-81-3

4-Nitroaniline-15N2

Cat. No. B043637
M. Wt: 140.11 g/mol
InChI Key: TYMLOMAKGOJONV-BFGUONQLSA-N
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Description

4-Nitroaniline-15N2 is a chemical compound with the linear formula O215N-C6H4-15NH2. It is also known by the synonyms 4-(Nitro-15N)benzenamine-15N .


Synthesis Analysis

The synthesis of 4-Nitroaniline involves the amination of 4-nitrochlorobenzene . A laboratory synthesis of 4-nitroaniline from aniline involves an electrophilic aromatic substitution to install the nitro group para to the amino group . Another research paper discusses the reduction of 4-nitroaniline (4-NA) using synthesized copper ferrite nanoparticles (NPs) via a facile one-step hydrothermal method as a heterogeneous nano-catalyst .


Chemical Reactions Analysis

4-Nitroaniline can be reduced using various nanocatalytic systems . The reduction of 4-nitroaniline to para-phenylenediamine (p-PDA) was observed in a study . Another study mentions that 4-Nitroaniline undergoes diazotization, which allows access to 1,4-dinitrobenzene and nitrophenylarsonic acid .


Physical And Chemical Properties Analysis

4-Nitroaniline-15N2 has a molecular weight of 140.11 g/mol . Its physical state is solid, and it has a melting point of 146-149 °C .

Scientific Research Applications

  • Biological Interactions and Toxicology : 4-Nitroaniline shows a high affinity for bovine serum albumin, which has implications in understanding its interactions with proteins and potential toxicological effects (Xiang, Tong, & Lin, 2007).

  • Environmental Remediation : Various studies have focused on the photocatalytic degradation of 4-nitroaniline, with findings on the intermediate products formed during the process. This is important for environmental cleanup and understanding the degradation pathways of pollutants (Gautam et al., 2005).

  • Chemical Synthesis and Reduction : Research includes the synthesis and transformation of 4-nitroaniline into other chemical compounds, demonstrating its role in various chemical reactions and industrial processes. For instance, it's used in the efficient photocatalytic reduction to p-phenylenediamine, a compound with numerous applications (Wu et al., 2012).

  • Agricultural and Soil Science : The compound has been studied for its biodegradation by specific bacterial strains. This has implications for agricultural practices, especially in managing soil and crop health under stressed environments (Silambarasan & Vangnai, 2016).

  • Water Treatment : Various studies have been conducted on the efficient removal of 4-nitroaniline from water using different technologies and materials, suggesting its importance in ensuring water safety and environmental health (Mahmoud et al., 2016).

Safety And Hazards

4-Nitroaniline is toxic by way of inhalation, ingestion, and absorption, and should be handled with care . It is particularly harmful to all aquatic organisms and can cause long-term damage to the environment if released as a pollutant . Contact with eyes causes irritation and possible corneal damage .

Future Directions

Future research could focus on the reduction of 4-nitroaniline using various nanocatalytic systems . The chemical reduction of 4-NA using various different nanocatalytic systems is one such approach that has attracted tremendous interest over the past few years .

properties

IUPAC Name

4-[oxido(oxo)(15N)(15N)azaniumyl](15N)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMLOMAKGOJONV-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[15NH2])[15N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583899
Record name 4-(~15~N)Nitro(~15~N)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitroaniline-15N2

CAS RN

119516-81-3
Record name 4-(~15~N)Nitro(~15~N)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitroaniline-15N2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SA Taylor, DB Ferguson, JF Haw - Macromolecules, 1992 - ACS Publications
… obtained from Aldrich, and 4-nitroaniline-15N2 was prepared by Cambridge Isotope Laboratories. The 15N-labeled chromophore was doped (10% by weight) into thehost polymer by …
Number of citations: 5 pubs.acs.org
S TAYLOR-MYERS, J NUZZO, J HAW - 1993
Number of citations: 0

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